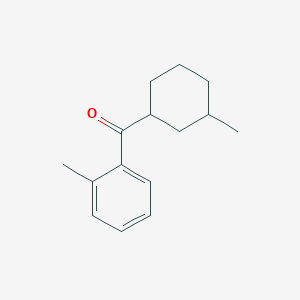

(3-Methylcyclohexyl)(2-methylphenyl)methanone

描述

(3-Methylcyclohexyl)(2-methylphenyl)methanone is a ketone derivative featuring a 3-methylcyclohexyl group and a 2-methylphenyl group attached to a carbonyl carbon. The compound is listed under reference code 10-F672457 but is currently discontinued in commercial catalogs .

属性

IUPAC Name |

(3-methylcyclohexyl)-(2-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O/c1-11-6-5-8-13(10-11)15(16)14-9-4-3-7-12(14)2/h3-4,7,9,11,13H,5-6,8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVACPWCVELGCKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)C(=O)C2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(3-Methylcyclohexyl)(2-methylphenyl)methanone, known by its CAS Number 1248127-98-1, is an organic compound with a ketone functional group characterized by a cyclohexyl ring substituted at the 3-position and a phenyl ring at the 2-position. This compound has garnered interest in various biological and pharmacological contexts due to its unique structural properties and potential biological activities.

- Molecular Formula : C15H18O

- Molecular Weight : 218.31 g/mol

- Structural Features :

- Cyclohexane ring with a methyl group

- Phenyl ring with a methyl group

Biological Activity Overview

The biological activity of this compound is attributed to its interactions with various biological systems. Its structural similarity to other biologically active compounds suggests potential activity in several areas, including:

Structure-Activity Relationship (SAR) Studies

Recent research has focused on understanding the structure-activity relationships of compounds similar to this compound. For instance, modifications to the cyclohexyl or phenyl rings can significantly impact biological activity. A study exploring analogs of cyclohexylmethanones demonstrated varying degrees of inhibition against Mycobacterium tuberculosis, emphasizing the importance of specific substitutions for enhanced efficacy .

In Vitro Studies

In vitro assays have been conducted to evaluate the inhibitory effects of related compounds on key enzymes involved in bacterial metabolism. For example, certain derivatives have been shown to inhibit inosine-5′-monophosphate dehydrogenase (IMPDH), a crucial enzyme for the survival of Mycobacterium tuberculosis, indicating potential as anti-tubercular agents .

Data Table: Comparison of Related Compounds

相似化合物的比较

Structural Similarities and Differences

The following table highlights key structural analogs, emphasizing substituent variations and molecular properties:

Key Observations :

- Aromatic vs. Aliphatic Substituents : The target compound combines an aliphatic 3-methylcyclohexyl group with an aromatic 2-methylphenyl group, whereas analogs like JWH-370 feature bulkier aromatic systems (naphthalene) .

- Functional Group Diversity: Substituents such as methoxy (C₁₅H₁₄O₂), amino-chloro (C₁₃H₁₆ClNO), and dioxolane (C₁₇H₁₆O₃) modify reactivity and applications .

Hydroxyacetophenone Derivatives ():

准备方法

Friedel-Crafts Acylation Approach

A classical and widely used method for synthesizing aryl alkyl ketones such as (3-Methylcyclohexyl)(2-methylphenyl)methanone is the Friedel-Crafts acylation reaction. This involves the reaction of an acyl chloride or anhydride with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

- Procedure : The 2-methylphenyl derivative (e.g., 2-methylbenzoyl chloride) is reacted with 3-methylcyclohexane or its derivative under anhydrous conditions with AlCl3 as the catalyst.

- Conditions : Typically carried out in an inert solvent such as dichloromethane or 1,2-dimethoxyethane at temperatures ranging from 0°C to 70°C.

- Outcome : The electrophilic aromatic substitution introduces the ketone functionality linking the cyclohexyl and phenyl rings.

This method is supported by procedures involving aluminum chloride and sodium borohydride in 1,2-dimethoxyethane, where controlled temperature and stirring times optimize yield and purity.

Reduction and Coupling Methods Using Boron Reagents

Alternative approaches involve the use of boron-based reducing agents and coupling reactions to assemble the ketone structure:

Triethylsilane and Boron Trifluoride Diethyl Etherate : This combination has been used effectively to reduce ketones and facilitate coupling reactions leading to ketone derivatives. Reaction conditions typically involve dichloromethane and acetonitrile solvents at temperatures from -20°C to 35°C, with reaction times ranging from 3 hours to overnight. The process yields high purity products with yields reported up to 97.7% in related ketone syntheses.

Borane-THF Complex : The borane-tetrahydrofuran complex is employed at low temperatures (-20°C to -10°C) for extended durations (up to 48 hours) to selectively reduce or modify ketone precursors, enabling the formation of the desired ketone compound with high yield and purity.

Acyl Imidazole Intermediate Route

A more modern and mild approach involves the synthesis of acyl imidazoles as intermediates, which then react with nucleophiles to form ketones:

Synthesis of Acyl Imidazoles : The appropriate carboxylic acid derivative is reacted with carbonyldiimidazole (CDI) in dry dichloromethane at room temperature for 12 hours. This reaction is exothermic and requires careful addition of CDI. The acyl imidazole intermediate is then isolated by washing and drying steps.

Subsequent Coupling : The acyl imidazole intermediate can be reacted with cyclohexyl nucleophiles or organometallic reagents to form the ketone linkage. This method offers advantages in terms of milder conditions and fewer side reactions.

Cross-Coupling and Functional Group Transformations

According to patent literature on related compounds, cross-coupling reactions such as palladium-catalyzed coupling can be adapted for the synthesis of ketone derivatives:

- Catalysts and Conditions : Palladium catalysts such as bis(triphenylphosphine)palladium(II) acetate are used with bases like triethylamine in solvents such as acetonitrile or DMF at temperatures between 50°C and 150°C.

- Functional Group Transformations : Protective groups such as t-butyl or methyl esters are used to facilitate transformations without affecting sensitive parts of the molecule. Subsequent deprotection and hydrogenation steps yield the target ketone.

Data Table: Summary of Preparation Methods and Conditions

| Method | Key Reagents & Catalysts | Solvent(s) | Temperature Range | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 2-methylbenzoyl chloride, AlCl3 | 1,2-Dimethoxyethane, DCM | 0°C to 70°C | 5-6 hours | ~93 | Classical electrophilic substitution |

| Triethylsilane Reduction | Triethylsilane, BF3·OEt2 | DCM, Acetonitrile | -20°C to 35°C | 3 to 26 hours | 70-97.7 | High purity, mild reducing conditions |

| Borane-THF Complex Reduction | Borane-THF | Tetrahydrofuran (THF) | -20°C to -10°C | 48 hours | 97.7 | Selective reduction, high yield |

| Acyl Imidazole Intermediate | Carbonyldiimidazole (CDI) | Dry DCM | Room temperature | 12 hours | N/A | Intermediate step for mild synthesis |

| Pd-Catalyzed Cross-Coupling | Pd catalysts (e.g., Pd(OAc)2), Triethylamine | Acetonitrile, DMF | 50°C to 150°C | Variable | N/A | For coupling and functional group manipulation |

Research Findings and Analysis

- The Friedel-Crafts acylation remains a robust method for synthesizing aryl alkyl ketones, but it requires strict anhydrous conditions and careful temperature control to avoid polyacylation or rearrangement.

- Boron-based reducing agents such as triethylsilane with boron trifluoride etherate provide a mild and efficient alternative for ketone formation or modification, with excellent yields and product purity.

- The acyl imidazole method offers a modern synthetic route with fewer side reactions and easier purification, suitable for sensitive substrates.

- Cross-coupling reactions enable the introduction of complex substituents and functional groups, expanding the scope of ketone synthesis with potential for structural diversity.

常见问题

Q. What are the standard synthetic routes for (3-Methylcyclohexyl)(2-methylphenyl)methanone?

The synthesis typically involves Friedel-Crafts acylation as a key step. A general methodological approach includes:

- Acylation : Reacting cyclohexanecarboxylic acid derivatives (e.g., 3-methylcyclohexanecarbonyl chloride) with a substituted benzene (e.g., 2-methyltoluene) in the presence of a Lewis acid catalyst like AlCl₃ .

- Purification : Column chromatography or recrystallization to isolate the ketone product.

- Validation : Confirmation via melting point analysis, FT-IR (C=O stretch ~1680 cm⁻¹), and ¹H NMR (aromatic protons at δ 6.5–8.0 ppm, cyclohexyl protons at δ 1.0–2.5 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- ¹H NMR : Assigning peaks for aromatic protons (e.g., para-substituted methyl groups at δ 2.3–2.5 ppm) and cyclohexyl protons (multiplet splitting due to chair conformations) .

- Mass Spectrometry (MS) : Identifying molecular ion peaks (e.g., m/z ≈ 244 for C₁₅H₁₈O) and fragmentation patterns (e.g., loss of CO or methyl groups) .

- X-ray Crystallography : Resolving spatial conformation of the cyclohexyl and aryl groups, with torsion angles reported between 110–120° for steric stability .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound?

In silico tools like PASS (Prediction of Activity Spectra for Substances) analyze structural motifs to forecast bioactivity:

- Antioxidant Potential : Methoxy and hydroxyl groups (if present) enhance radical scavenging, comparable to curcumin’s phenolic framework .

- Receptor Binding : Molecular docking studies (e.g., AutoDock Vina) assess affinity for targets like cyclooxygenase-2 (COX-2), with binding energies < −6 kcal/mol indicating strong interactions .

- ADMET Properties : SwissADME predicts logP ≈ 3.5 (moderate lipophilicity) and bioavailability scores > 0.55, suggesting drug-likeness .

Q. How do steric effects influence reaction outcomes during synthesis?

Steric hindrance from the 3-methylcyclohexyl group can lead to:

- Regioselectivity Issues : Competing ortho/meta acylation pathways in Friedel-Crafts reactions, resolved using directing groups (e.g., –NO₂) or low-temperature conditions (−10°C) to favor kinetic control .

- Byproduct Formation : Unreacted starting materials or diacylated products, mitigated via stoichiometric control (1:1 molar ratio) and TLC monitoring .

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved?

Contradictions arise from dynamic conformational changes (e.g., cyclohexyl ring flipping). Methodological solutions include:

- Variable-Temperature NMR : Cooling to −40°C slows ring inversion, simplifying splitting patterns .

- COSY/HSQC Experiments : Correlating coupled protons (e.g., cyclohexyl axial/equatorial Hs) to assign ambiguous signals .

- DFT Calculations : Optimizing geometries at the B3LYP/6-31G(d) level to predict chemical shifts within ±0.3 ppm accuracy .

Data-Driven Analysis

Q. What structural analogs of this compound show promising bioactivity?

Comparative studies highlight:

| Compound | Key Features | Bioactivity (IC₅₀) | Reference |

|---|---|---|---|

| (2-Hydroxy-3-methoxyphenyl)(2,4,6-trimethoxyphenyl)methanone | Multiple methoxy groups | Antioxidant (DPPH assay: 12 µM) | |

| Curcumin | Diarylheptanoid | Anti-inflammatory (COX-2: 0.2 µM) | |

| Resveratrol | Stilbene | Anticancer (A549 cells: 25 µM) |

Q. How does the compound’s logP affect its application in drug delivery?

Experimental logP values (~3.5) suggest moderate lipophilicity, enabling:

- Nanoparticle Encapsulation : Using PLGA polymers (logP > 4) for sustained release .

- BBB Penetration : logP 2–5 correlates with CNS bioavailability, validated via parallel artificial membrane permeability assays (PAMPA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。